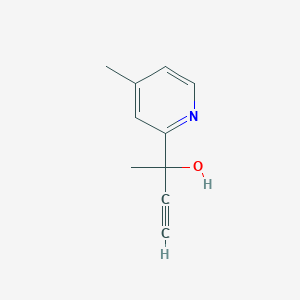
2-(4-Methylpyridin-2-yl)but-3-yn-2-ol
Übersicht
Beschreibung
2-(4-Methylpyridin-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has potential applications as a pharmacological agent due to its structural features that allow it to interact with biological targets. Notably, it has been investigated for its role in:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that 2-(4-Methylpyridin-2-yl)but-3-yn-2-ol may also possess anticancer properties through similar mechanisms .
- Enzyme Inhibition : The compound's ability to bind to specific enzyme sites makes it a candidate for developing enzyme inhibitors. For example, compounds with similar structures have been studied for their inhibitory effects on protein kinases, which play crucial roles in cancer progression and other diseases .
Organic Synthesis
In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Synthesis of Novel Derivatives : The compound can be used to create derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, modifications at the pyridine ring or the alkyne moiety can lead to new compounds with targeted activities .
Biological Research
The compound is also valuable in biological studies:
- Metabolic Pathway Studies : Due to its structural similarity to naturally occurring compounds, this compound can be utilized in metabolic pathway investigations. Understanding how this compound is metabolized can provide insights into its pharmacological effects and potential toxicity .
Industrial Applications
In industry, this compound may find applications in the production of specialty chemicals:
- Chemical Manufacturing : Its unique properties make it suitable for producing materials with specific characteristics, such as stability under various conditions or reactivity towards other chemical species .
Case Studies and Research Findings
Several studies highlight the applications and efficacy of this compound:
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-(4-methylpyridin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H11NO/c1-4-10(3,12)9-7-8(2)5-6-11-9/h1,5-7,12H,2-3H3 |
InChI-Schlüssel |
VTDHCTIPRJFCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C(C)(C#C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













